molecular formula C11H15ClN2S B12782013 Tiquinamide hydrochloride CAS No. 53400-68-3

Tiquinamide hydrochloride

Cat. No.: B12782013
CAS No.: 53400-68-3
M. Wt: 242.77 g/mol
InChI Key: KYIUXKQDIWZDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiquinamide hydrochloride is a potent inhibitor of gastric secretion. It is known for its protective effects against gastric and duodenal erosions induced by stress and chemical stimuli. The compound reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity and is only a weak histamine H2 antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiquinamide hydrochloride involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiocarboxamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The production process is optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tiquinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Tiquinamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of different chemical reactions and conditions.

    Biology: The compound is used to investigate its effects on gastric secretion and its protective properties against gastric and duodenal erosions.

    Medicine: this compound is studied for its potential therapeutic applications in treating gastric and duodenal ulcers.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Tiquinamide hydrochloride exerts its effects by inhibiting gastric secretion. It reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity. The compound is a weak histamine H2 antagonist and is more potent in inhibiting basal acid secretion than established H2-receptor antagonists like metiamide and burimamide. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific molecular targets and pathways related to gastric secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiquinamide Hydrochloride

This compound is unique in its potent inhibition of gastric secretion without significant anticholinergic activity. It is more effective in reducing basal acid secretion compared to other H2-receptor antagonists. This makes it a valuable compound for studying gastric secretion and developing new therapeutic agents .

Properties

CAS No.

53400-68-3

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H

InChI Key

KYIUXKQDIWZDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=S)N)N=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.